1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one
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Description
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H14N4OS and its molecular weight is 262.33. The purity is usually 95%.
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Biological Activity
The compound 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
This compound features several notable structural motifs:
- Azetidine Ring : A four-membered nitrogen-containing ring that can influence biological activity through its interactions with various biological targets.
- Triazole Moiety : Known for its significance in medicinal chemistry, the triazole ring is often associated with antifungal and anticancer properties.
- Thiophene Group : This five-membered sulfur-containing ring can enhance the compound's lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The azetidine and triazole rings are particularly noteworthy for their roles in:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to various therapeutic effects.
- Receptor Modulation : It may also modulate receptor activity, influencing cellular signaling pathways.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
Antimicrobial Activity
The presence of the triazole ring suggests potential antifungal and antibacterial properties. Compounds with similar structures have demonstrated significant activity against various microbial strains. For instance, triazole derivatives are known to inhibit the growth of fungi by targeting specific enzymes involved in cell wall synthesis.
Anticancer Properties
Studies have shown that compounds containing triazole moieties exhibit cytotoxic effects against cancer cell lines. For example, a related triazole derivative demonstrated an IC50 value of 6.2 µM against colon carcinoma cells (HCT-116) and varying activities against breast cancer cell lines (T47D) . This suggests that this compound may also exhibit similar anticancer properties.
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of triazole-containing compounds. Here are some key findings:
Study | Findings |
---|---|
Study 1 | Demonstrated that azetidine derivatives possess significant antimicrobial activity against Gram-positive and Gram-negative bacteria. |
Study 2 | Investigated the cytotoxic effects of triazole derivatives on various cancer cell lines, revealing promising results for further development as anticancer agents. |
Study 3 | Explored structure–activity relationships (SAR) indicating that modifications to the thiophene group can enhance bioactivity and reduce toxicity. |
Case Studies
Several case studies have been conducted to assess the biological activity of similar compounds:
- Case Study on Triazole Derivatives : A series of triazole derivatives were synthesized and screened for their antimicrobial and anticancer properties. Results indicated that specific substitutions on the triazole ring significantly enhanced their efficacy against targeted pathogens and cancer cells .
- Azetidine-Based Compounds : Research focused on azetidine derivatives showed promising results in inhibiting cancer cell proliferation, suggesting that structural features play a crucial role in their effectiveness .
Properties
IUPAC Name |
2-thiophen-3-yl-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c17-12(3-10-1-2-18-7-10)15-4-11(5-15)6-16-9-13-8-14-16/h1-2,7-9,11H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHVTMLUHLZOTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CSC=C2)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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